

Application Note: Synthesis of 2-(Morpholino)(phenyl)acetonitrile via Strecker Reaction

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Compound of Interest

Compound Name: 2-Morpholino-2-phenylacetonitrile

Cat. No.: B098995

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Audience: Researchers, scientists, and drug development professionals.

Introduction: α -Aminonitriles are crucial synthetic intermediates in organic chemistry, serving as direct precursors to α -amino acids and various nitrogen-containing heterocyclic compounds of pharmacological interest.^{[1][2][3]} The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, remains one of the most effective methods for their synthesis.^{[1][3][4]} This document provides detailed protocols and reaction conditions for the synthesis of 2-(morpholino)(phenyl)acetonitrile from benzaldehyde, morpholine, and trimethylsilyl cyanide (TMSCN), based on a modified asymmetric Strecker reaction.^[5]

Reaction Scheme:

Benzaldehyde + Morpholine + Trimethylsilyl Cyanide (TMSCN) \rightarrow 2-(Morpholino)(phenyl)acetonitrile

This reaction typically requires a catalyst to proceed efficiently and, in the case of asymmetric synthesis, to induce enantioselectivity.^[5]

Data Presentation: Reaction Conditions and Yields

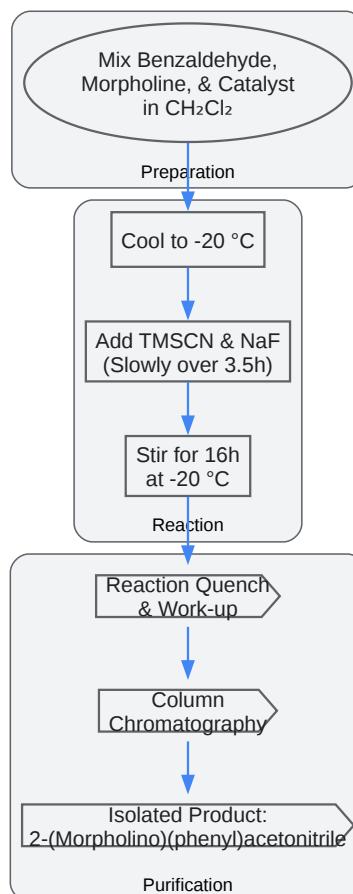
The following table summarizes the quantitative data for the asymmetric Strecker reaction between benzaldehyde and morpholine using various catalysts. The data highlights the impact of the catalyst structure on the reaction's yield and enantioselectivity.

Entry	Catalyst (30 mol %)	Cyanide Source	Additive (10 mol %)	Solvent	Temp (°C)	Time (h)	Yield (%) ^[5]
1	Quinine	TMSCN	None	CH ₂ Cl ₂	-20	16	Trace
2	Hydroqui nine	TMSCN	NaF	CH ₂ Cl ₂	-20	16	95
3	Hydroqui nine Derivativ e	TMSCN	NaF	CH ₂ Cl ₂	-40	16	90

Note: TMSCN (1.2 equivalents) was added over 3-3.5 hours. Yields are for the isolated product.^[5]

Experimental Workflow and Protocols

The general workflow for the synthesis involves the initial mixing of the aldehyde, amine, and catalyst, followed by cooling and the slow addition of the cyanide source. The reaction proceeds over several hours before work-up and purification.



Experimental workflow for aminonitrile synthesis.

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Caption: Experimental workflow for aminonitrile synthesis.

Detailed Experimental Protocol

This protocol is adapted from the typical procedure for the asymmetric Strecker reaction of benzaldehyde and morpholine.[\[5\]](#)

Materials:

- Benzaldehyde (0.032 g, 0.3 mmol)
- Morpholine (0.028 g, 0.32 mmol)
- Hydroquinine-based catalyst (e.g., catalyst 1d in the source study) (0.09 mmol, 30 mol %)

- Trimethylsilyl cyanide (TMSCN) (0.36 mmol, 1.2 equiv)
- Sodium Fluoride (NaF) (0.03 mmol, 10 mol %)
- Dichloromethane (CH₂Cl₂), anhydrous (0.8 mL)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere setup (e.g., nitrogen or argon)

Safety Precautions:

- WARNING:** Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile. It can release hydrogen cyanide (HCN) gas upon contact with moisture. This entire procedure must be performed in a well-ventilated chemical fume hood.[\[5\]](#) Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Procedure:

- Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere, combine benzaldehyde (0.032 g), morpholine (0.028 g), and the hydroquinine-based catalyst (0.09 mmol).
- Solvent Addition:** Add anhydrous dichloromethane (0.8 mL) to the flask and stir the mixture to dissolve the reagents.
- Cooling:** Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., a cryocool or a dry ice/acetone bath).
- Reagent Addition:** Once the temperature has stabilized at -20 °C, slowly and simultaneously add trimethylsilyl cyanide (0.36 mmol) and solid sodium fluoride (0.03 mmol). The addition should be performed dropwise (for TMSCN) or in small portions (for NaF) over a period of 3.5 hours. A syringe pump is recommended for the controlled addition of TMSCN.
- Reaction:** After the addition is complete, allow the reaction mixture to stir at -20 °C for a total of 16 hours.
- Work-up and Purification:**

- Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield the pure 2-(morpholino)(phenyl)acetonitrile.

This protocol provides a reliable method for synthesizing α -aminonitriles from secondary amines like morpholine, achieving high yields under optimized catalytic conditions.[\[5\]](#)

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